![molecular formula C10H19NO B2752672 (2-(Aminomethyl)bicyclo[2.2.2]octan-2-yl)methanol CAS No. 2219371-07-8](/img/structure/B2752672.png)
(2-(Aminomethyl)bicyclo[2.2.2]octan-2-yl)methanol
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Overview
Description
“(2-(Aminomethyl)bicyclo[2.2.2]octan-2-yl)methanol” is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.27 . It is also known by its CAS Number: 2219371-07-8 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19NO/c11-6-10(7-12)5-8-1-3-9(10)4-2-8/h8-9,12H,1-7,11H2 . This indicates that the molecule consists of a bicyclo[2.2.2]octane structure with an aminomethyl group and a hydroxyl group attached to it .Scientific Research Applications
- The bicyclo[2.2.2]octane core, with its unique three-dimensional structure, serves as a bioisostere for the phenyl ring. Researchers have explored its incorporation into drug structures, such as in the case of imatinib (used in treating certain cancers) and vorinostat (a histone deacetylase inhibitor). This substitution enhances physicochemical properties, including increased water solubility, improved metabolic stability, and reduced lipophilicity .
- Researchers have developed enantioselective methods to synthesize bicyclo[2.2.2]octane-1-carboxylates, which find applications in drug discovery and materials science .
Medicinal Chemistry and Drug Design
Organic Synthesis
Polymer Chemistry
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that similar bicyclo [222]octane structures are found in a myriad of natural products such as atisanes and ent-atisanes, atisine-, denudatine-, as well as daphmanidin-type alkaloids .
Mode of Action
It’s known that similar structures have been used in the synthesis of biologically significant molecules such as platencin . Platencin, for instance, blocks FabF and FabH enzymes and exhibits broad-spectrum antibacterial activity against Gram-positive pathogens .
Biochemical Pathways
The related compound platencin is known to interfere with the fatty acid synthesis pathway by inhibiting the fabf and fabh enzymes .
Result of Action
For instance, platencin exhibits broad-spectrum antibacterial activity against Gram-positive pathogens .
properties
IUPAC Name |
[2-(aminomethyl)-2-bicyclo[2.2.2]octanyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c11-6-10(7-12)5-8-1-3-9(10)4-2-8/h8-9,12H,1-7,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVGISPGHQPFHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2(CN)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Aminomethyl)bicyclo[2.2.2]octan-2-yl)methanol |
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